molecular formula C8H7BrO2 B14587768 7-Bromocycloocta-3,5-diene-1,2-dione CAS No. 61173-47-5

7-Bromocycloocta-3,5-diene-1,2-dione

Cat. No.: B14587768
CAS No.: 61173-47-5
M. Wt: 215.04 g/mol
InChI Key: VOYSJHMCQUOXIY-UHFFFAOYSA-N
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Description

7-Bromocycloocta-3,5-diene-1,2-dione is a bicyclic diketone derivative characterized by an eight-membered ring system with conjugated double bonds at positions 3 and 5, a bromine substituent at position 7, and two ketone groups at positions 1 and 2. Its bromine substituent enhances electrophilic reactivity, making it a candidate for functionalization via nucleophilic substitution or transition-metal-catalyzed coupling reactions.

Properties

CAS No.

61173-47-5

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

7-bromocycloocta-3,5-diene-1,2-dione

InChI

InChI=1S/C8H7BrO2/c9-6-3-1-2-4-7(10)8(11)5-6/h1-4,6H,5H2

InChI Key

VOYSJHMCQUOXIY-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC=CC(=O)C1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromocycloocta-3,5-diene-1,2-dione typically involves the bromination of cycloocta-3,5-diene-1,2-dione. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-Bromocycloocta-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Cycloaddition: Dienophiles such as maleic anhydride under thermal or catalytic conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted cyclooctadiene derivatives.

    Cycloaddition: Formation of cyclohexene derivatives.

    Oxidation/Reduction: Formation of alcohols or carboxylic acids.

Scientific Research Applications

7-Bromocycloocta-3,5-diene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromocycloocta-3,5-diene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the conjugated diene system make it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reaction it undergoes, such as forming new carbon-carbon bonds in cycloaddition reactions or substituting the bromine atom in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 7-bromocycloocta-3,5-diene-1,2-dione with analogous cyclic diketones, focusing on structural features, synthetic methodologies, and reactivity.

Cyclohexa-2,5-diene-1,4-dione Derivatives

Example Compound : 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD)

  • Structure : A six-membered ring with conjugated dienes (positions 2 and 5) and ketones at positions 1 and 4. Substituents include a methoxy group at position 6 and a dodecyl chain at position 2 .
  • Synthesis : DMDD is isolated from natural sources (e.g., Averrhoa carambola roots), contrasting with the synthetic routes used for brominated cyclooctadienediones. Its isolation involves chromatographic purification .
  • Reactivity : Unlike brominated analogs, DMDD’s long alkyl chain and methoxy group confer hydrophobicity, influencing its biological activity (e.g., anti-diabetic properties). The absence of halogens limits its utility in cross-coupling reactions .

Brominated Cycloadducts

Example Compounds: Regioisomeric cycloadducts 4a,b (from bromonitrile oxide and N-benzoyl-2,3-oxazanorborn-5-ene)

  • Structure : These compounds feature fused bicyclic systems with bromine introduced via cycloaddition. Unlike 7-bromocyclooctadienedione, the bromine is part of a nitrile oxide-derived moiety rather than a direct ring substituent .
  • Synthesis: Generated via [3+2] cycloaddition between bromonitrile oxide and an oxazanorbornene derivative. This contrasts with the direct bromination or ketone-functionalization strategies used for cyclooctadienediones .

Cyclobutene-1,2-dione Derivatives

Example Compound: 3-Ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione

  • Structure : A four-membered ring with adjacent ketones and an ethoxy substituent. The compact ring system imposes significant ring strain, unlike the more flexible eight-membered cyclooctadienedione .
  • Spectral Data : IR spectroscopy reveals distinct carbonyl stretching frequencies (~1750 cm⁻¹ for cyclobutenediones vs. ~1700 cm⁻¹ for larger cyclic diketones). The bromine in 7-bromocyclooctadienedione further lowers symmetry, broadening its IR absorption bands .

Data Tables

Table 2. Spectral Properties

Compound IR Carbonyl Stretch (cm⁻¹) UV-Vis λmax (nm) Notable Features
This compound ~1700 (broad) 260–280 Bromine-induced asymmetry
DMDD ~1680 (sharp) 220–240 Conjugation with alkyl chain
Cyclobutene-1,2-dione ~1750 (sharp) 290–310 High ring strain

Research Findings and Key Differences

  • Ring Size and Strain : Larger rings (e.g., cyclooctadienedione) exhibit greater conformational flexibility and reduced strain compared to cyclobutenediones, enabling diverse functionalization pathways.
  • Substituent Effects : Bromine in 7-bromocyclooctadienedione enhances electrophilicity, whereas methoxy and alkyl groups in DMDD promote lipid solubility and bioactivity.
  • Synthetic Accessibility : Cyclooctadienediones often require multi-step halogenation, while cycloadducts (e.g., 4a,b) are generated via one-pot cycloaddition .

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